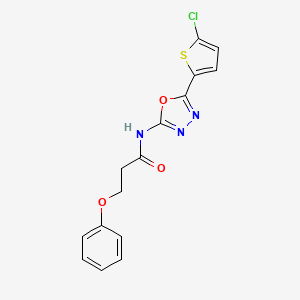
N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-phenoxypropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-phenoxypropanamide” is an organic compound containing several functional groups including a chlorothiophene, an oxadiazole, and a phenoxypropanamide. These functional groups suggest that the compound could have interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier Transform Infrared (FTIR) spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Thiophene derivatives are known to undergo a variety of reactions, including cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using a variety of analytical techniques. For example, the thermal stability of similar compounds has been determined using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) .作用机制
The mechanism of action of CPOP involves the inhibition of Hsp90, which is a chaperone protein that plays a critical role in the folding and stabilization of other proteins in the cell. By inhibiting Hsp90, CPOP disrupts the proper functioning of a range of proteins that are essential for the growth and survival of cancer cells. This leads to the death of cancer cells and the inhibition of tumor growth.
Biochemical and Physiological Effects
CPOP has been found to exhibit a range of interesting biochemical and physiological effects. In addition to its anti-cancer activity, CPOP has also been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It does this by inhibiting the activity of enzymes called acetylcholinesterase and monoamine oxidase, which are involved in the breakdown of neurotransmitters in the brain. By inhibiting these enzymes, CPOP increases the levels of neurotransmitters in the brain, which can improve cognitive function and reduce the symptoms of neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of using CPOP in lab experiments is its potent anti-cancer activity. This makes it an attractive candidate for the development of new cancer therapies. In addition, CPOP has also been found to have potential applications in the treatment of neurodegenerative diseases, which makes it a versatile compound for scientific research. However, one of the limitations of using CPOP in lab experiments is its potential toxicity. Further research is needed to determine the safe dosage and potential side effects of CPOP.
未来方向
There are several potential future directions for further research on CPOP. One area of research is the development of new cancer therapies based on CPOP. This could involve the synthesis of new derivatives of CPOP with improved anti-cancer activity and reduced toxicity. Another area of research is the development of new treatments for neurodegenerative diseases based on CPOP. Finally, further research is needed to determine the potential side effects and safe dosage of CPOP in humans, which will be critical for its eventual use in clinical settings.
Conclusion
In conclusion, CPOP is a promising compound for scientific research with potential applications in cancer therapy and the treatment of neurodegenerative diseases. Its mechanism of action involves the inhibition of Hsp90 and the activity of enzymes involved in the breakdown of neurotransmitters in the brain. While CPOP has several advantages for lab experiments, its potential toxicity is a limitation that needs to be addressed in further research. Overall, CPOP represents a promising avenue for future scientific research with potential applications in a range of fields.
合成方法
CPOP can be synthesized using a simple and efficient method involving the reaction of 5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazole-2-amine and 3-phenoxypropionyl chloride in the presence of a base such as triethylamine. The reaction takes place in a solvent such as dichloromethane or chloroform and is typically carried out at room temperature. The resulting product is then purified using column chromatography to obtain pure CPOP.
科学研究应用
CPOP has been found to have a range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer therapy. CPOP has been shown to exhibit potent anti-cancer activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. It does this by inhibiting the activity of a protein called heat shock protein 90 (Hsp90), which is involved in the growth and survival of cancer cells. In addition to its anti-cancer activity, CPOP has also been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
安全和危害
属性
IUPAC Name |
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O3S/c16-12-7-6-11(23-12)14-18-19-15(22-14)17-13(20)8-9-21-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGCGXRIUWKSXCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCC(=O)NC2=NN=C(O2)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-ethyl-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B2923771.png)
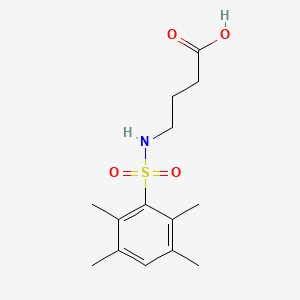
![8-(2,4-Dimethoxyphenyl)-13-ethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2923777.png)
![1'-(Cyclohexanecarbonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2923778.png)
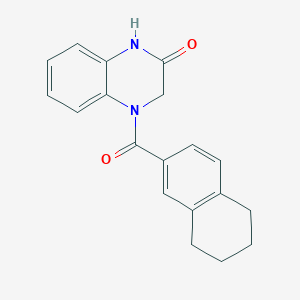
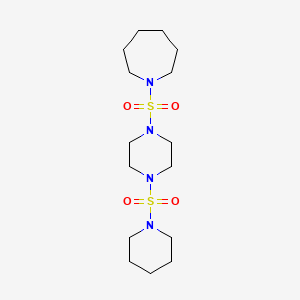
![2-(4-chlorophenoxy)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2923781.png)

![2-chloro-N-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B2923786.png)
![N-(3-fluorophenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2923789.png)
![2-Chloro-N-[3-(morpholine-4-sulfonyl)-phenyl]-acetamide](/img/structure/B2923790.png)
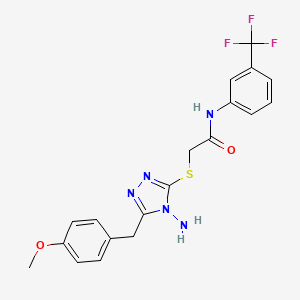
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,6-difluorobenzamide](/img/structure/B2923792.png)
